Tilianin
Overview
Description
Mechanism of Action
Target of Action
Tilianin, a flavonoid glycoside, has been identified to primarily target miR-193b-3p/CaM and miR-152-3p/CaMKIIα . These targets play a crucial role in the pathological process of vascular dementia (VaD) via cognitive impairment, neuroinflammatory response, and neuronal dysfunction .
Mode of Action
This compound interacts with its targets by inhibiting oxidative stress and inflammation via the CaMKII-related pathways . It significantly suppresses LPS-induced inflammatory responses in macrophages and remarkably inhibits TNF-α induced VSMCs proliferation and migration . Furthermore, the anti-inflammatory effect of this compound on macrophages and VSMCs is mainly achieved by downregulating the TNF-α/NF-κB pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It downregulates the TNF-α/NF-κB pathway , which leads to a decrease in TNF-α and IL-6 levels . Moreover, this compound significantly ameliorates ox-LDL induced macrophages oriented foam cells formation through repressing mRNA expression of SR-A1 and inducing the expression of genes related to cholesterol efflux including SRB-1 and ABCA1 .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its poor water solubility and permeability, which limit its clinical applicability . The development of amorphous this compound nanocrystals (til ncs) has shown promise in overcoming these restrictions . The Til NCs dissolve almost 20 times faster in simulated intestinal fluid (SIF) than crude this compound, indicating improved bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in reactive oxygen species (ROS), TNF-α, IL-1β, and IL-6 in anti-inflammatory experiments . It also increases IL-10 levels and encourages M1 macrophages to adopt the anti-inflammatory M2 phenotype . Furthermore, this compound treatment reduces apoptosis, as confirmed by the increased Bcl-2 expression and decreased Bax and caspase 3 mRNA expression levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the preparation of amorphous this compound nanocrystals (Til NCs) involves adjusting the organic solvents, oil-to-water ratio, stabilizer composition, and ultrasonic power and time . These Til NCs show impressive stability at 4 °C and 25 °C for at least two months . This suggests that the environment, particularly temperature, can influence the action and stability of this compound.
Biochemical Analysis
Biochemical Properties
Tilianin interacts with various biomolecules in biochemical reactions. It has been found to reduce apoptosis, as confirmed by the increased Bcl 2 expression and decreased Bax and caspase 3 mRNA expression levels .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce TNF-α levels, generate VSMC proliferation and migration while suppressing LPS-induced inflammatory responses on macrophages . Furthermore, this compound’s anti-inflammatory action on macrophages and VSMCs was demonstrated to be mostly contributed by the downregulation of the TNF-α/NF-κB pathway .
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The basic mechanism of this compound in protecting the heart from CVDs includes vascular protection, blood pressure modulation, cholesterol level reduction, platelet-blocking function, lipid-metabolism regulation, oxidative stress reduction, and ischemia or reperfusion reduction .
Temporal Effects in Laboratory Settings
This compound shows long-lasting effects over time in laboratory settings. It remains amorphous and shows impressive stability at 4 °C and 25 °C for at least two months .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound has been shown to ameliorate cognitive deficits, neurodegeneration, and microglial and astrocytic activation in rats with 2-vessel occlusion .
Metabolic Pathways
This compound is involved in several metabolic pathways. A novel bacterial pathway of this compound metabolism has been defined that includes O-deglycosylation to acacetin, demethylation of acacetin to apigenin, and hydrogenation of apigenin to naringenin .
Transport and Distribution
After oral administration in Wistar rats, this compound shows a specific absorption pattern, distribution, metabolism, excretion, and permeability . It is deposited at 5 h in the pancreas, liver, and lung .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tilianin can be synthesized through the biotransformation of linarin using naringinase . The reaction involves the selective hydrolysis of the C-7 rhamnosyl group from linarin. Optimal conditions for this reaction include a temperature of 60°C and a pH of 7.0, with the addition of metal ions such as magnesium, iron, and cobalt to enhance the enzyme’s activity .
Industrial Production Methods
Industrial production of this compound often involves the extraction from plants like Dracocephalum moldavica and Agastache rugosa . The extraction process typically uses ethanol at varying concentrations and temperatures to optimize yield .
Chemical Reactions Analysis
Types of Reactions
Tilianin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of different glycoside derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include acacetin, apigenin, and naringenin . These products have their own unique biological activities and applications.
Scientific Research Applications
Tilianin has a wide range of scientific research applications:
Comparison with Similar Compounds
Tilianin is often compared with other flavonoid glycosides such as acacetin and apigenin . While all these compounds share similar structural features and biological activities, this compound is unique in its potent cardioprotective and anti-inflammatory properties . Acacetin and apigenin, on the other hand, are more commonly studied for their anti-cancer and neuroprotective effects .
List of Similar Compounds
- Acacetin
- Apigenin
- Naringenin
This compound’s unique combination of properties makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZCOTZRUWYPTP-MIUGBVLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962790 | |
Record name | 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4291-60-5 | |
Record name | Tilianin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4291-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acacetin 7-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tilianin exert its cardioprotective effects?
A1: [, , ] this compound demonstrates potent cardioprotective effects against myocardial ischemia/reperfusion injury (MIRI) through several mechanisms:
Q2: Can this compound impact cognitive function?
A2: [, ] Yes, research suggests this compound may be beneficial in addressing cognitive dysfunction associated with vascular dementia (VaD). Studies in rodent models of VaD have shown that this compound can improve cognitive performance, possibly by:
Q3: Does this compound offer protection against nonalcoholic fatty liver disease (NAFLD)?
A3: [] Research suggests this compound might be beneficial in managing NAFLD. In studies using obese mice fed a high-fat, high-carbohydrate diet, this compound administration was linked to:
Q4: What is the molecular formula and weight of this compound?
A4: [] The molecular formula of this compound is C28H32O14, and its molecular weight is 592.54 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: [] Yes, spectroscopic data for this compound is available. For example, its melting point is reported as 262-264°C. The optical rotation is [α]D20 = -71.43° (c = 0.42, pyridine).
Q6: Have computational methods been used to study this compound?
A6: [] Yes, computational methods like molecular docking have been used to study the potential interactions of this compound with specific protein targets. For instance, this compound has been shown to interact with CaMKIIδ, suggesting a potential mechanism for its cardioprotective effects.
Q7: What is the relationship between the structure of this compound and its activity?
A7: [] this compound is a flavonoid glycoside, and its activity is influenced by the presence of specific structural features, such as its sugar moiety and the hydroxyl groups on its aglycone (acacetin).
Q8: How can the stability and bioavailability of this compound be improved for therapeutic applications?
A8: [] this compound faces challenges related to its solubility in water, potentially hindering its clinical application. To address this:
Q9: What are the pharmacokinetic properties of this compound?
A9: [, ] this compound undergoes extensive metabolism, exhibiting a triple recycling phenomenon:
Q10: Do drug transporters influence this compound pharmacokinetics?
A10: [] Yes, drug transporters like breast cancer resistance protein (BCRP) play a role in this compound elimination. Studies in Bcrp1-/- mice showed significantly higher systemic exposure of acacetin-7-sulfate, a this compound metabolite, compared to wild-type mice.
Q11: What cellular models have been used to study this compound's effects?
A11: [, , , , , , , , ] Various cellular models have been used to study the effects of this compound:
Q12: What animal models have been used to study this compound's effects?
A12: [, , , , , , , , ] Several animal models have been employed to investigate the therapeutic potential of this compound:
Q13: Are there any specific drug delivery strategies being explored for this compound?
A13: [] Yes, nano-micelle encapsulation has shown promise in improving this compound's solubility and bioavailability, enhancing its delivery and therapeutic efficacy, especially in experimental models of myocardial ischemia-reperfusion injury.
Q14: What analytical techniques are commonly used to quantify this compound?
A14: [, ] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and tandem mass spectrometry (MS/MS), is commonly employed for quantifying this compound and its metabolites in various matrices.
Q15: What is known about the solubility of this compound?
A15: [] this compound exhibits limited solubility in water, posing challenges for its clinical application. This has led to the exploration of strategies like nano-micelle encapsulation to improve its solubility and bioavailability.
Q16: What is the historical context of this compound research?
A16: [, , ] this compound has a history of use in traditional medicine, particularly in China, for treating various ailments. Modern scientific research on this compound began to emerge in the late 20th century, focusing on its isolation, characterization, and pharmacological activities.
Q17: What are some examples of cross-disciplinary applications of this compound research?
A17: [, ] this compound research spans multiple disciplines, including:
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